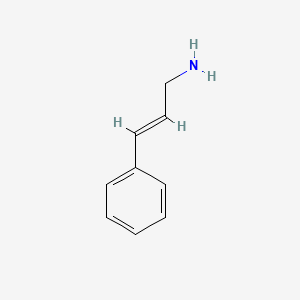
Cinnamylamine
概述
描述
Cinnamylamine is an aromatic compound derived from L-phenylalanine. It is used in the synthesis of biologically active molecules, including drugs and energetic materials. This compound is valuable for its antibacterial, antiviral, anticancer, and other pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions
Cinnamylamine can be synthesized through various methods. One common approach involves the conversion of cinnamaldehyde to this compound using ω-aminotransferase from Chromobacterium violaceum. This enzyme has high activity in converting cinnamaldehyde to this compound . Another method involves the biocatalytic synthesis using carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi .
Industrial Production Methods
In industrial settings, this compound is often produced using engineered Escherichia coli strains. These strains are metabolically engineered to optimize the production of this compound from cinnamic acid. The process involves the use of carboxylic acid reductase and phosphopantetheinyl transferase to convert cinnamic acid to cinnamaldehyde, followed by the conversion to this compound using ω-aminotransferase .
化学反应分析
Types of Reactions
Cinnamylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative Mizoroki–Heck reaction, which involves the coupling of this compound with aryl boronic acids under mild conditions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted cinnamylamines and cinnamyl alcohols. For example, the oxidative Mizoroki–Heck reaction yields unsymmetrical 3,3-diarylallylamine derivatives .
科学研究应用
Cinnamylamine has extensive applications in scientific research:
Chemistry: It is used as a starting material for synthesizing bioactive substances such as pyrazines and quinazolinones.
Biology: this compound is employed in the study of metabolic pathways and enzyme activities.
Medicine: It serves as a precursor for drugs with antibacterial, antiviral, and anticancer properties.
Industry: This compound is used in the production of energetic materials and other industrial chemicals.
作用机制
The mechanism of action of cinnamylamine involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for transaminase enzymes, facilitating the conversion of cinnamaldehyde to this compound. This reaction is crucial for the biosynthesis of bioactive compounds .
相似化合物的比较
Similar Compounds
4-Fluorobenzylamine: An intermediate in the synthesis of the analgesic flupirtine.
2-Furfurylamine: Used in the production of the diuretic furosemide.
2,4-Difluorobenzylamine: A key intermediate in the synthesis of the anti-HIV drug dulutvir.
Uniqueness
Cinnamylamine is unique due to its aromatic structure and its ability to serve as a versatile precursor for various bioactive compounds. Its synthesis through biocatalytic methods also offers environmental and safety advantages over traditional chemical methods .
属性
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAFNSMYPSHCBK-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-60-8, 4360-51-4 | |
| Record name | Cinnamylamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYLAMINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
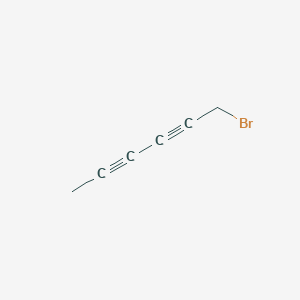
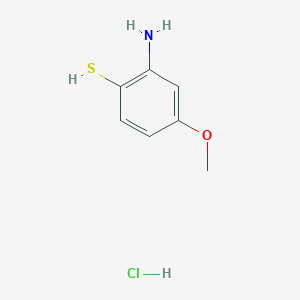
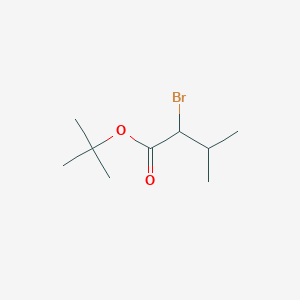
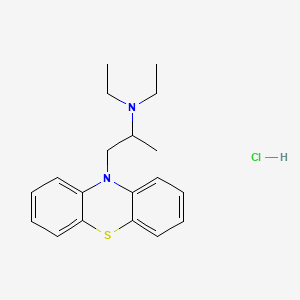
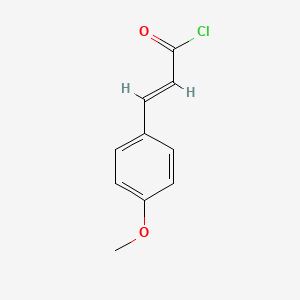
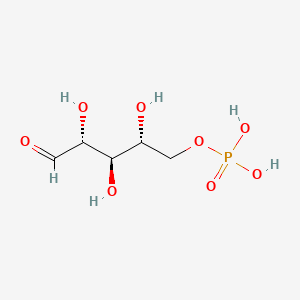
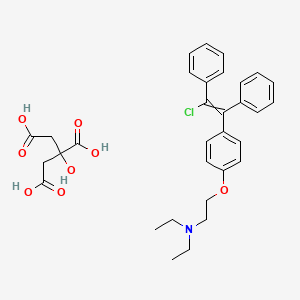
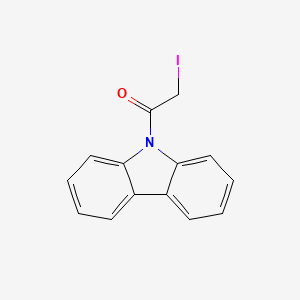
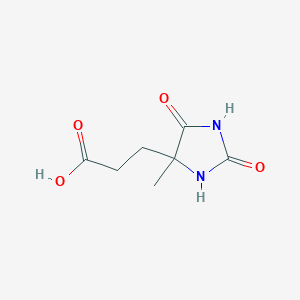

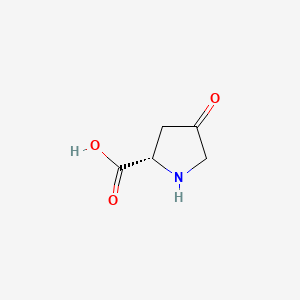
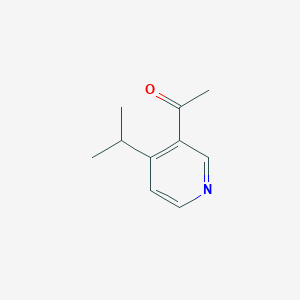
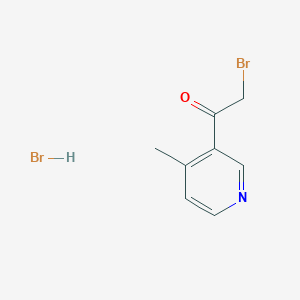
![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)
